Methyl 3-methyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylate
Description
Methyl 3-methyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core substituted with a methyl group at position 3, a pyridin-3-yl group at position 6, and a methyl ester at position 4.
Properties
Molecular Formula |
C14H11N3O3 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
methyl 3-methyl-6-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C14H11N3O3/c1-8-12-10(14(18)19-2)6-11(16-13(12)20-17-8)9-4-3-5-15-7-9/h3-7H,1-2H3 |
InChI Key |
CTBHQICSZCAUIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CN=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies for Isoxazole Ring Formation
The isoxazole core is typically synthesized via cyclocondensation between β-keto esters or cyanoacetates and hydroxylamine derivatives. For example, methyl cyanoacetate reacts with arylisothiocyanates in tetrahydrofuran (THF) to form thioxopropanoate intermediates, which subsequently cyclize with hydroxylamine in ethanol under reflux to yield 5-amino-3-arylaminoisoxazole-4-carboxylates . Adapting this method, 3-methylisoxazole-5-amine can serve as a precursor. In a study by Heterocycles, 3-methylisoxazol-5-amine reacted with 2-chloro-1-(1H-indol-3-yl)ethanone under reflux in ethanol to form pyrrolo[3,2-d]isoxazole derivatives . This suggests that substituting the indole moiety with pyridin-3-yl carbonyl chloride could generate the target’s pyridine-linked isoxazole intermediate.
Key challenges include regioselectivity and byproduct formation. For instance, using ammonium acetate as a buffer in ethanol improves reaction efficiency by neutralizing acidic byproducts . Yields for analogous reactions range from 49% to 81%, depending on the electrophilic coupling partner .
Multi-Component Reactions for Fused Ring Systems
Constructing the isoxazolo[5,4-b]pyridine framework often involves tandem cyclization and dehydration. A patent by US5516912A describes synthesizing pyrrolidinyl isoxazoles via a two-step process: (1) reacting N-alkyl-L-proline esters with acetonitrile anions and methyl Grignard reagents, followed by hydroxylamine treatment, and (2) cyclizing the intermediate with sulfuric acid in THF/water . Although this method targets pyrrolidine-fused systems, replacing the proline ester with a pyridine-containing precursor could enable access to the desired pyridine-isoxazole scaffold.
Similarly, PMC reports the synthesis of isoxazolopyrimidines by cyclizing amino nitriles with concentrated sulfuric acid . Applying this approach, 5-amino-3-methylisoxazole-4-carboxamide could undergo dehydration with trifluoroacetic anhydride to form the pyridine ring, though reaction conditions (e.g., temperature, acid strength) must be optimized to prevent over-dehydration .
Functionalization via Cross-Coupling Reactions
Introducing the pyridin-3-yl group at position 6 necessitates metal-catalyzed cross-coupling. While none of the sources explicitly describe Suzuki-Miyaura couplings for this compound, analogous reactions in isoxazole chemistry suggest feasibility. For example, palladium-catalyzed coupling of bromoisoxazoles with pyridin-3-ylboronic acid could install the aryl group. The patent US5516912A highlights the use of Grignard reagents for alkylation , which might be adapted for arylations if proper leaving groups (e.g., bromide) are present on the isoxazole precursor.
Chlorination at position 6 using phosphorus oxychloride (POCl3) is a critical step in pre-functionalization. As demonstrated in PMC, treating isoxazolopyrimidinones with excess POCl3 under reflux yields chlorinated intermediates amenable to nucleophilic substitution . Substituting chloride with pyridin-3-yl lithium or similar organometallics could achieve the desired substitution.
Esterification and Final Product Isolation
The methyl ester at position 4 is typically introduced early in the synthesis via esterification of a carboxylic acid intermediate. For instance, methyl cyanoacetate serves as both a carbonyl precursor and ester source in cyclocondensation reactions . Alternatively, post-cyclization esterification using methanol and thionyl chloride (SOCl2) could be employed, though this risks hydrolyzing sensitive functional groups.
Purification often involves recrystallization from ethanol or chromatography. The Heterocycles study achieved 81% yield for a pyrrolo[3,2-d]isoxazole derivative using ethanol recrystallization , suggesting similar efficacy for the target compound.
Comparative Analysis of Synthetic Routes
The table below summarizes hypothetical routes based on literature methods:
*Estimated based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Methyl 3-methyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 3-methyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these effects are still under investigation, but they may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects at Position 6
- Pyridin-3-yl (Target) : The aromatic pyridine ring facilitates π-π stacking and hydrogen bonding, making it suitable for targeting enzymes or receptors with polar active sites.
Functional Group at Position 4
- Methyl/ethyl esters : Esters improve cell permeability compared to carboxylic acids but may act as prodrugs, requiring hydrolysis for activation.
- Carboxylic acids : These are more polar and ionizable at physiological pH, which may limit blood-brain barrier penetration but enhance binding to charged residues in targets.
Substituent Effects at Position 3
- Methyl (Target) : A small substituent minimizes steric hindrance, allowing flexibility in binding.
- Ethyl/Cyclopropyl : Larger groups like cyclopropyl may enhance metabolic stability by blocking oxidative degradation pathways.
Biological Activity
Methyl 3-methyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the isoxazole class of heterocycles, characterized by a five-membered ring containing nitrogen and oxygen. Its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. For instance, compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15.0 |
| This compound | MCF7 | 12.5 |
| Similar Compound A | A549 | 10.0 |
| Similar Compound B | PC3 | 8.0 |
These results indicate that this compound exhibits promising anticancer activity comparable to other known agents.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It has shown the ability to inhibit prostaglandin E2 (PGE2) synthesis in vitro, which is crucial in mediating inflammatory responses.
Case Study: Inhibition of PGE2 Production
In a study evaluating the compound's effects on human whole blood stimulated with lipopolysaccharides (LPS), it was found that:
- The compound significantly reduced TNFα levels with an IC50 of 123 nM.
This suggests that this compound could serve as a potential therapeutic agent for inflammatory diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may act on various receptors, including those involved in pain and inflammation pathways.
Q & A
What are the common synthetic routes for Methyl 3-methyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylate, and how do reaction conditions influence yield?
Basic Research Question
The compound is typically synthesized via multi-component cyclization reactions. A validated approach involves the condensation of pyridine-3-carbaldehyde derivatives with methyl acetoacetate and thioureas under acidic conditions, followed by oxidative cyclization to form the isoxazolo[5,4-b]pyridine core . Key parameters include:
- Solvent selection : Ethanol or methanol is preferred for solubility and reaction homogeneity .
- Catalyst : Lewis acids (e.g., ZnCl₂) or mild bases (e.g., triethylamine) improve cyclization efficiency .
- Temperature : Reactions often proceed at reflux (70–80°C) for 6–12 hours, with prolonged heating increasing byproduct formation .
Methodological Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and optimize stoichiometry of the aldehyde and thiourea components to minimize unreacted intermediates .
How can spectroscopic methods (NMR, IR, MS) resolve structural ambiguities in this compound?
Basic Research Question
Structural confirmation requires a combination of:
- ¹H/¹³C NMR : The pyridin-3-yl substituent shows aromatic protons at δ 8.5–9.0 ppm (doublets), while the isoxazole methyl group appears as a singlet near δ 2.3 ppm . The ester carbonyl (C=O) resonates at ~165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Stretching vibrations for C=O (ester) at 1720–1740 cm⁻¹ and C=N (isoxazole) at 1640–1660 cm⁻¹ are diagnostic .
- Mass Spectrometry : The molecular ion peak (M⁺) at m/z 311.3 confirms the molecular formula C₁₆H₁₃N₃O₃, with fragmentation patterns indicating loss of COOCH₃ (Δ m/z 59) .
Advanced Consideration : Overlapping signals in crowded aromatic regions (e.g., pyridine vs. isoxazole protons) can be resolved using 2D NMR techniques like COSY and HMBC .
What strategies mitigate low yields in the final cyclization step?
Advanced Research Question
Low yields (30–50%) in cyclization often stem from competing side reactions or incomplete ring closure. Solutions include:
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves regioselectivity by enhancing energy transfer to the transition state .
- Oxidant selection : Switching from DDQ (toxic) to NaOCl (eco-friendly) enhances atom economy and reduces purification steps .
- Solvent-free conditions : Minimizes solvent interference in solid-supported reactions, improving yield by 10–15% .
Data Contradiction Note : Some studies report higher yields with Cr(VI)-based oxidants, but these conflict with green chemistry principles. Prioritize NaOCl or TEMPO-based systems for reproducibility .
How can computational modeling predict reactivity or regioselectivity in derivative synthesis?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilic substitution sites : Pyridin-3-yl directs electrophiles to the 4-position of the isoxazole ring due to electron-withdrawing effects .
- Transition state energies : Predicts feasibility of cyclization pathways, reducing trial-and-error in derivative design .
Validation : Compare computed IR spectra with experimental data to refine computational parameters .
What purification challenges arise, and how are they addressed?
Advanced Research Question
Common impurities include unreacted precursors and regioisomers. Strategies:
- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate ester derivatives .
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (≥95%) by exploiting differential solubility .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve structurally similar byproducts .
Critical Note : Impurities with similar Rf values on TLC may require LC-MS for unambiguous identification .
How are bioactivity assays designed to evaluate this compound’s potential as a kinase inhibitor?
Basic Research Question
Initial screening involves:
- Kinase inhibition assays : Use ADP-Glo™ kits to measure ATP consumption in PI3Kα or MAPK pathways .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Optimization : Structure-activity relationship (SAR) studies modify the pyridin-3-yl or ester groups to enhance selectivity. Molecular docking (AutoDock Vina) identifies key binding interactions with kinase active sites .
How to reconcile discrepancies in reported melting points or spectral data?
Advanced Research Question
Discrepancies often arise from polymorphic forms or residual solvents. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
